![molecular formula C18H36N2O5 B14295230 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane CAS No. 119017-39-9](/img/structure/B14295230.png)
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane is a complex organic compound known for its unique structure and properties. It belongs to the class of cryptands, which are cyclic or polycyclic compounds capable of forming stable complexes with metal ions. This compound is particularly notable for its ability to act as a phase transfer catalyst, facilitating the transfer of ions from one phase to another .
Métodos De Preparación
The synthesis of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cryptands, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane involves its ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, effectively trapping them within its molecular framework. This property is utilized in various applications, from catalysis to drug delivery .
Comparación Con Compuestos Similares
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane can be compared with other cryptands, such as:
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Similar in structure but with different ring sizes, affecting its complexation properties.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another cryptand with additional oxygen atoms, providing different binding characteristics.
The uniqueness of this compound lies in its specific ring size and the resulting complexation properties, making it suitable for particular applications where other cryptands may not be as effective .
Propiedades
Número CAS |
119017-39-9 |
|---|---|
Fórmula molecular |
C18H36N2O5 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4,7,13,16,22-pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane |
InChI |
InChI=1S/C18H36N2O5/c1-3-19-5-11-22-15-17-24-13-7-20(4-2-10-21-9-1)8-14-25-18-16-23-12-6-19/h1-18H2 |
Clave InChI |
PZLLSDKIBVWMHW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCOCCOCCN(CCCOC1)CCOCCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


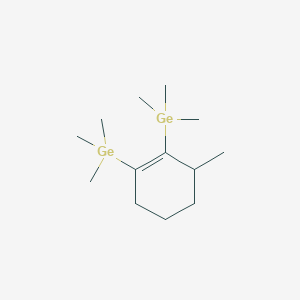
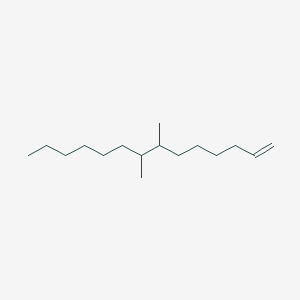
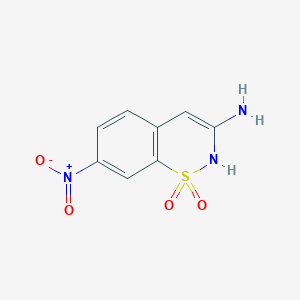

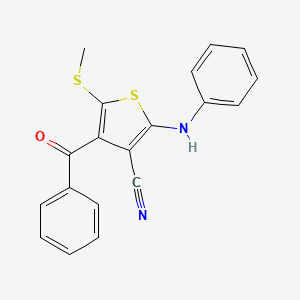

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

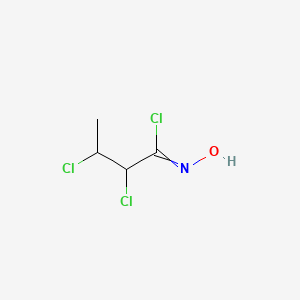

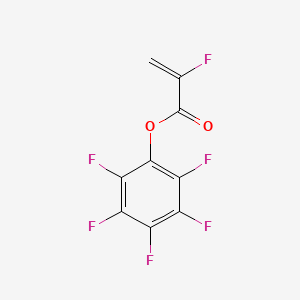
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
